N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide
CAS No.: 1396765-32-4
Cat. No.: VC5582677
Molecular Formula: C22H20F3N3O
Molecular Weight: 399.417
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396765-32-4 |
|---|---|
| Molecular Formula | C22H20F3N3O |
| Molecular Weight | 399.417 |
| IUPAC Name | N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C22H20F3N3O/c23-22(24,25)19-13-18(15-8-9-15)27-20(28-19)10-11-26-21(29)12-16-6-3-5-14-4-1-2-7-17(14)16/h1-7,13,15H,8-12H2,(H,26,29) |
| Standard InChI Key | WIFBEXYOONKFQG-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=NC(=N2)CCNC(=O)CC3=CC=CC4=CC=CC=C43)C(F)(F)F |
Introduction
Molecular Structure and Properties
Structural Features
The compound’s architecture integrates three key components:
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Pyrimidine Core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
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Substituents:
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4-Cyclopropyl: A cyclopropane ring attached to the pyrimidine at position 4.
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6-Trifluoromethyl: A trifluoromethyl group (-CF₃) at position 6.
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Ethyl Linker: A two-carbon chain connecting the pyrimidine to a naphthalene moiety.
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Naphthalene Moiety: A bicyclic aromatic system attached to the ethyl linker via an acetamide group.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1396765-32-4 | |
| Molecular Formula | C₂₂H₂₀F₃N₃O | |
| Molecular Weight | 399.417 g/mol | |
| SMILES | C1CC1C2=CC(=NC(=N2)CCNC(=O)CC3=CC=CC4=CC=CC=C43)C(F)(F)F | |
| InChIKey | WIFBEXYOONKFQG-UHFFFAOYSA-N |
Synthesis and Chemical Pathways
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| Pyrimidine Core | Cyclization | Amidine + β-ketoester |
| Cyclopropyl Addition | Cyclopropanation | CH₂=N₂, Cu catalysts |
| Trifluoromethyl | Electrophilic substitution | CF₃⁺ source (e.g., Umemoto reagent) |
| Ethyl Linker | Nucleophilic substitution | Ethyl halide, base |
| Acetamide Formation | Amide coupling | Naphthalen-1-ylacetic acid, EDC/HOBt |
Key Intermediates and Precursors
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4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl Hydrazine (CAS 869945-40-4): A precursor for further functionalization .
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Naphthalen-1-ylacetic Acid: Used in amide bond formation with the ethyl-linked pyrimidine intermediate.
Research Gaps and Future Directions
Unexplored Aspects
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Biological Activity: No direct studies on this compound; inferred activity from structural analogs.
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ADME Properties: Absorption, distribution, metabolism, and excretion (ADME) data are unavailable.
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Crystallographic Data: No reported X-ray structures to confirm binding modes.
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